3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridine with benzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(4-Phenyl-4H-1,2,4-triazol-3-yl)pyridine: Lacks the benzylthio group, which may affect its biological activity.
5-(Benzylthio)-4-phenyl-4H-1,2,4-triazole: Lacks the pyridine ring, which may influence its chemical reactivity.
Uniqueness
3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is unique due to the presence of both the benzylthio group and the pyridine ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C20H16N4S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C20H16N4S/c1-3-8-16(9-4-1)15-25-20-23-22-19(17-10-7-13-21-14-17)24(20)18-11-5-2-6-12-18/h1-14H,15H2 |
InChI Key |
BOZJEWJQHLEDTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
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